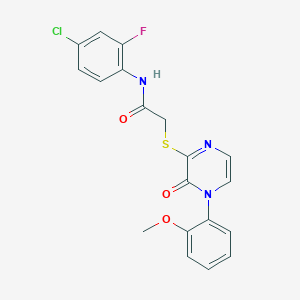

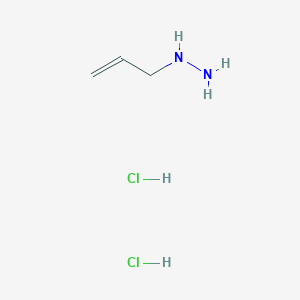

![molecular formula C21H25N3O4 B2638147 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954241-97-5](/img/structure/B2638147.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of benzodioxin . The compound also contains a dimethylamino phenyl propyl group . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would contribute to the cyclic structure of the molecule . The presence of the dimethylamino phenyl propyl group would add additional complexity to the structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and dimethylamino phenyl propyl groups. The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would likely influence the compound’s density, boiling point, and flash point .Scientific Research Applications

Antibacterial Agents

The compound has demonstrated promising antibacterial potential. Researchers synthesized it by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by further reactions with alkyl/aralkyl halides. The resulting N-substituted sulfonamides bearing the benzodioxane moiety exhibited therapeutic activity against both Gram-negative and Gram-positive bacterial strains .

Nonlinear Optical (NLO) Material

Another fascinating application lies in its nonlinear optical properties. Specifically, a derivative called 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized. Single crystals of CDA were grown, and its crystal structure was elucidated using X-ray diffraction. This material holds promise for NLO applications .

Catalyst in Organic Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD): , a derivative of our compound, serves as a highly efficient and homogeneous catalyst. It has been successfully applied in the synthesis of diverse heterocyclic compounds (e.g., 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives) via one-pot multi-component reactions in water .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, the compound’s ability to inhibit cholinestrases and lipoxygenase enzymes suggests potential applications in the treatment of diseases related to these enzymes .

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-16-7-10-18-19(14-16)28-13-12-27-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILZEPAKXARDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

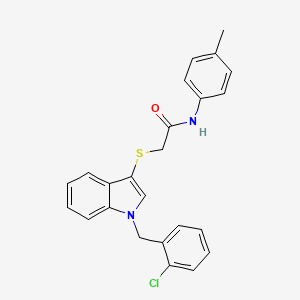

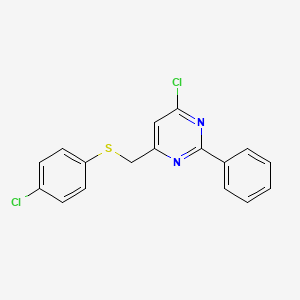

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)

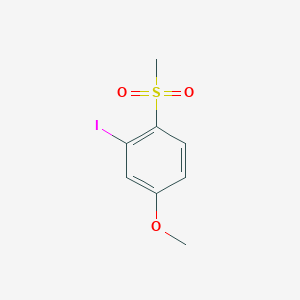

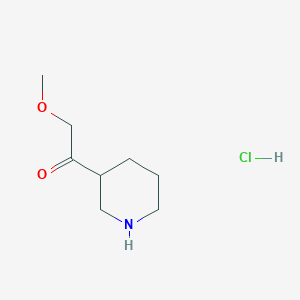

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

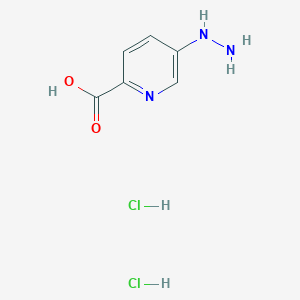

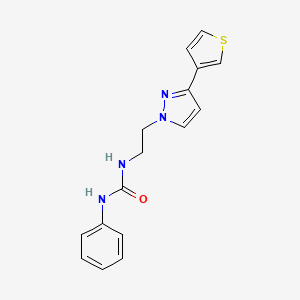

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)

![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)